(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic molecule that features a chromene core, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the chromene core, followed by the introduction of the furan ring and the trifluoromethyl group. Common reagents used in these reactions include methoxybenzaldehyde, furan-2-carbaldehyde, and trifluoromethyl aniline. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the imine group can produce the corresponding amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: can be compared with other chromene derivatives, such as and .
Uniqueness
The presence of the trifluoromethyl group in (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it more effective in biological systems compared to its analogs without the trifluoromethyl group.
Properties
Molecular Formula |
C23H17F3N2O4 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-8-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C23H17F3N2O4/c1-30-19-9-2-5-14-11-18(21(29)27-13-17-8-4-10-31-17)22(32-20(14)19)28-16-7-3-6-15(12-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,29) |
InChI Key |
OPTALTYUEHECJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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